2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with both ethoxyphenyl and methoxyphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using ethoxybenzene and a suitable electrophile.
Methoxyphenylsulfonyl Substitution: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, typically using methoxybenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and aromatic substituents allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The unique combination of ethoxyphenyl and methoxyphenylsulfonyl groups in 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone provides distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-19-6-4-17(5-7-19)16-22(24)23-14-12-21(13-15-23)29(25,26)20-10-8-18(27-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMUVJSHOBSJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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